molecular formula C9H6ClNS2 B12552718 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- CAS No. 143773-31-3

3(2H)-Isothiazolethione, 5-(4-chlorophenyl)-

Cat. No.: B12552718
CAS No.: 143773-31-3
M. Wt: 227.7 g/mol
InChI Key: GPWYZWXLWFVYAD-UHFFFAOYSA-N
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Description

3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired isothiazolethione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted isothiazole derivatives depending on the reagents used.

Scientific Research Applications

3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 4-Chloro-3-(trifluoromethyl)phenyl-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(2-Chlorophenyl)-1,3-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

3(2H)-Isothiazolethione, 5-(4-chlorophenyl)- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

143773-31-3

Molecular Formula

C9H6ClNS2

Molecular Weight

227.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,2-thiazole-3-thione

InChI

InChI=1S/C9H6ClNS2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12)

InChI Key

GPWYZWXLWFVYAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)NS2)Cl

Origin of Product

United States

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